2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with propanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3-dihydro-1H-inden-5-ol+propanoyl chloride→2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid.
Esterification: Esters of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride is used in various scientific research applications, including:
Proteomics research: As a reagent for the modification of proteins and peptides.
Medicinal chemistry: Potential use in the synthesis of bioactive molecules.
Material science: As a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride involves the reactivity of the acyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid: The hydrolysis product of 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride.
2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid esters: Formed through esterification reactions.
Uniqueness
This compound is unique due to its highly reactive acyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This reactivity makes it a valuable reagent in synthetic chemistry and proteomics research.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPAGIXYJDLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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